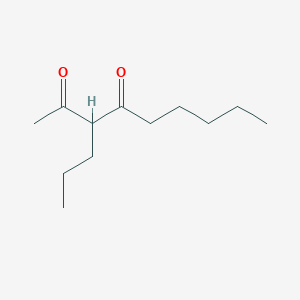
3-Propylnonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylnonane-2,4-dione: is an organic compound belonging to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the second and fourth positions of a nonane chain, with a propyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylnonane-2,4-dione can be achieved through several methods:
Aldol Condensation: This method involves the reaction of propanal with 2,4-nonanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form the desired diketone.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Propylnonane-2,4-dione can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The diketone can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
3-Propylnonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Propylnonane-2,4-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active site residues.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to downstream effects.
Pathways Involved: The compound can affect metabolic pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
3-Propylnonane-2,4-dione can be compared with other similar diketones:
2,4-Pentanedione: A simpler diketone with similar reactivity but different physical properties.
3-Methyl-2,4-pentanedione: Another diketone with a methyl group instead of a propyl group, leading to different steric and electronic effects.
List of Similar Compounds
- 2,4-Pentanedione
- 3-Methyl-2,4-pentanedione
- 2,4-Hexanedione
- 3-Ethyl-2,4-pentanedione
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
113486-30-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3-propylnonane-2,4-dione |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-9-12(14)11(8-5-2)10(3)13/h11H,4-9H2,1-3H3 |
InChI Key |
VNEYOWRODFMBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(CCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




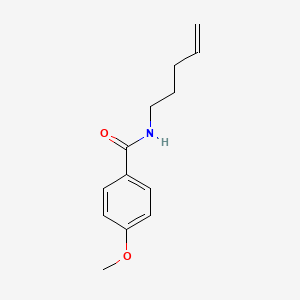
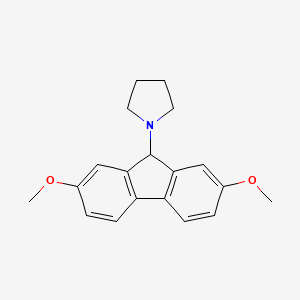


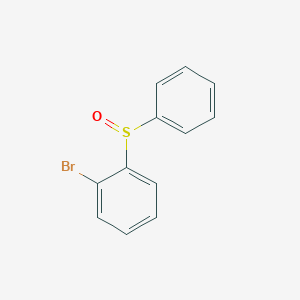
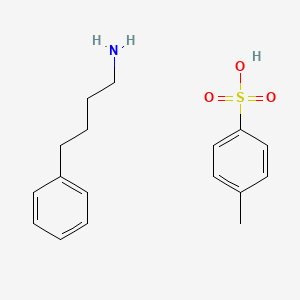
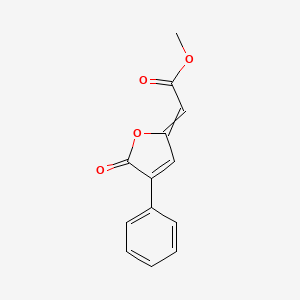

![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)



